Phenol, 2,6-dimethyl-4-[phenyl(phenylsulfonyl)methyl]-
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Overview
Description
Phenol, 2,6-dimethyl-4-[phenyl(phenylsulfonyl)methyl]- is an organic compound that belongs to the class of phenols This compound is characterized by the presence of a phenolic hydroxyl group, two methyl groups at positions 2 and 6, and a phenyl(phenylsulfonyl)methyl group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,6-dimethyl-4-[phenyl(phenylsulfonyl)methyl]- typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,6-dimethyl-4-[phenyl(phenylsulfonyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine and nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfides and other reduced products.
Substitution: Halogenated and nitrated phenolic compounds.
Scientific Research Applications
Phenol, 2,6-dimethyl-4-[phenyl(phenylsulfonyl)methyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenol, 2,6-dimethyl-4-[phenyl(phenylsulfonyl)methyl]- involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. The sulfonyl group can interact with various biological molecules, potentially leading to changes in cellular pathways and functions .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,6-dimethyl-: Similar structure but lacks the phenyl(phenylsulfonyl)methyl group.
Phenol, 2,4-dimethyl-: Similar structure with methyl groups at positions 2 and 4 instead of 2 and 6
Uniqueness
Phenol, 2,6-dimethyl-4-[phenyl(phenylsulfonyl)methyl]- is unique due to the presence of the phenyl(phenylsulfonyl)methyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
61494-17-5 |
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Molecular Formula |
C21H20O3S |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
4-[benzenesulfonyl(phenyl)methyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C21H20O3S/c1-15-13-18(14-16(2)20(15)22)21(17-9-5-3-6-10-17)25(23,24)19-11-7-4-8-12-19/h3-14,21-22H,1-2H3 |
InChI Key |
ISNNXEPELZTYBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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